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molecular formula C10H13F2N B8358246 2,6-Difluoro-3-neopentylpyridine

2,6-Difluoro-3-neopentylpyridine

Cat. No. B8358246
M. Wt: 185.21 g/mol
InChI Key: MPZDSYFKVACNJO-UHFFFAOYSA-N
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Patent
US07745484B2

Procedure details

To a 500 mL RBF was added neopentylmagnesium chloride, 111.0M in ether (28.0 ml, 28 mmol) and an ice bath. After cooling, zinc(II) chloride, 0.5M in THF (56.0 ml, 28 mmol) was added dropwise. The cooling bath was removed and after stirring for 45 minutes, Reactant 1 (0.26 g, 0.32 mmol) was added followed by 2,6-difluoro-3-iodopyridine (2.74 g, 8.0 mmol) in THF (10 mL), which was added dropwise. The yellow solution was then heated to 60° C. After stirring overnight the reaction was allowed to cool and sat'd. NH4Cl was added cautiously. The reaction mixture was partitioned between EtOAc/Water. The aqueous layer was extracted with EtOAc (50 mL) and the combined organic layers washed with brine and concentrated in vacuo. The crude product was adsorbed onto a plug of silica gel and chromatographed through a Redi-Sep® pre-packed silica gel column (40 g), eluting with 1% EtOAc in hexane, to provide 2,6-difluoro-3-neopentylpyridine as a colorless oil. MS m/z: 186 (M+1).
Name
neopentylmagnesium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
reactant
Reaction Step One
[Compound]
Name
Reactant 1
Quantity
0.26 g
Type
reactant
Reaction Step Two
Quantity
2.74 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
Quantity
56 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([Mg]Cl)[C:2]([CH3:5])([CH3:4])[CH3:3].CCOCC.[F:13][C:14]1[C:19](I)=[CH:18][CH:17]=[C:16]([F:21])[N:15]=1.[NH4+].[Cl-]>C1COCC1.[Cl-].[Zn+2].[Cl-]>[F:13][C:14]1[C:19]([CH2:1][C:2]([CH3:5])([CH3:4])[CH3:3])=[CH:18][CH:17]=[C:16]([F:21])[N:15]=1 |f:3.4,6.7.8|

Inputs

Step One
Name
neopentylmagnesium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)(C)C)[Mg]Cl
Name
Quantity
28 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Reactant 1
Quantity
0.26 g
Type
reactant
Smiles
Step Three
Name
Quantity
2.74 g
Type
reactant
Smiles
FC1=NC(=CC=C1I)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Name
Quantity
56 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
after stirring for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
After stirring overnight the reaction
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between EtOAc/Water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (50 mL)
WASH
Type
WASH
Details
the combined organic layers washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
chromatographed through a Redi-Sep® pre-packed silica gel column (40 g)
WASH
Type
WASH
Details
eluting with 1% EtOAc in hexane

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
FC1=NC(=CC=C1CC(C)(C)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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